2-(2-(Methylthio)pyrimidin-4-yl)malonaldehyde
Overview
Description
2-(2-(Methylthio)pyrimidin-4-yl)malonaldehyde is an organic compound with the molecular formula C(_8)H(_8)N(_2)O(_2)S It is characterized by the presence of a pyrimidine ring substituted with a methylthio group at the 2-position and a malonaldehyde moiety at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Methylthio)pyrimidin-4-yl)malonaldehyde typically involves the following steps:
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Formation of the Pyrimidine Ring: : The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative. This step often requires acidic or basic catalysts and elevated temperatures to facilitate ring closure.
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Introduction of the Methylthio Group: : The methylthio group is introduced via nucleophilic substitution. This can be achieved by reacting the pyrimidine intermediate with a methylthiolating agent such as methylthiol or dimethyl disulfide under basic conditions.
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Attachment of the Malonaldehyde Moiety: : The final step involves the introduction of the malonaldehyde group. This can be accomplished through a formylation reaction using reagents like formic acid or formaldehyde in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : 2-(2-(Methylthio)pyrimidin-4-yl)malonaldehyde can undergo oxidation reactions, particularly at the methylthio group, leading to the formation of sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
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Reduction: : Reduction reactions can target the aldehyde groups, converting them to alcohols. Sodium borohydride and lithium aluminum hydride are typical reducing agents used for this purpose.
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Substitution: : The compound can participate in nucleophilic substitution reactions, especially at the pyrimidine ring. Halogenation, nitration, and alkylation are common substitution reactions facilitated by reagents like halogens, nitric acid, and alkyl halides, respectively.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens (e.g., chlorine, bromine), nitric acid, alkyl halides.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Alcohols.
Substitution Products: Halogenated, nitrated, or alkylated derivatives.
Scientific Research Applications
2-(2-(Methylthio)pyrimidin-4-yl)malonaldehyde has a wide range of applications in scientific research:
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Chemistry: : It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
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Biology: : The compound is studied for its potential biological activity. It may serve as a lead compound in the development of new pharmaceuticals or as a probe in biochemical assays.
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Medicine: : Research into its pharmacological properties could lead to the discovery of new therapeutic agents. Its interactions with biological targets are of particular interest.
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Industry: : In industrial applications, it can be used in the synthesis of specialty chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism by which 2-(2-(Methylthio)pyrimidin-4-yl)malonaldehyde exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of reactive aldehyde groups allows it to form covalent bonds with nucleophilic sites in proteins or nucleic acids, potentially altering their function.
Comparison with Similar Compounds
Similar Compounds
2-(2-(Methylthio)pyrimidin-4-yl)acetaldehyde: Similar structure but with an acetaldehyde group instead of a malonaldehyde moiety.
2-(2-(Methylthio)pyrimidin-4-yl)propionaldehyde: Contains a propionaldehyde group, differing in the length of the carbon chain.
2-(2-(Methylthio)pyrimidin-4-yl)butyraldehyde: Features a butyraldehyde group, further extending the carbon chain.
Uniqueness
2-(2-(Methylthio)pyrimidin-4-yl)malonaldehyde is unique due to the presence of two aldehyde groups, which confer distinct reactivity and potential for forming complex molecular architectures. This dual functionality makes it a versatile intermediate in organic synthesis and a valuable tool in various research applications.
Properties
IUPAC Name |
2-(2-methylsulfanylpyrimidin-4-yl)propanedial | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2S/c1-13-8-9-3-2-7(10-8)6(4-11)5-12/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARQRGYFOBLEOBL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=CC(=N1)C(C=O)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30676939 | |
Record name | [2-(Methylsulfanyl)pyrimidin-4-yl]propanedial | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30676939 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
77168-37-7 | |
Record name | 2-[2-(Methylthio)-4-pyrimidinyl]propanedial | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=77168-37-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [2-(Methylsulfanyl)pyrimidin-4-yl]propanedial | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30676939 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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